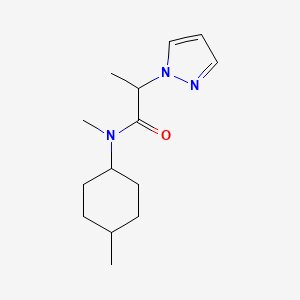
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolylpropanamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of certain ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has been found to have a low potential for abuse and addiction, making it an attractive alternative to currently available pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized structure. Additionally, it exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation in animal models.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, it may not be suitable for use in certain animal models or experimental conditions.
Orientations Futures
There are several future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
In conclusion, this compound is a promising compound that exhibits potent analgesic and anti-inflammatory effects. While there are still some limitations associated with its use in laboratory experiments, it has the potential to be a valuable tool for studying pain and inflammation and may have important therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with N-methylpropanamide to yield the final product. The synthesis process is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-13(8-6-11)16(3)14(18)12(2)17-10-4-9-15-17/h4,9-13H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKWASQCJJSRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
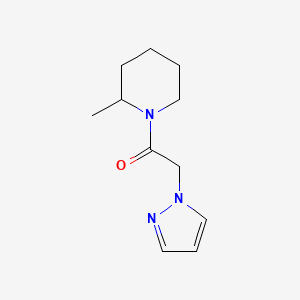
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
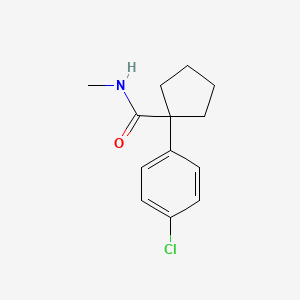
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


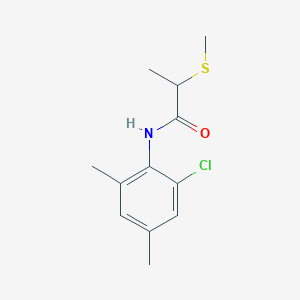
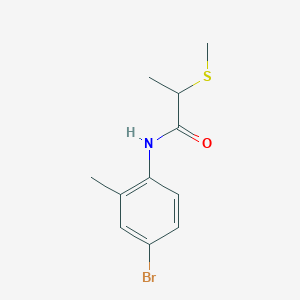

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
